molecular formula C28H27Cl3FN5O3S2 B1672470 GW 583340 dihydrochloride CAS No. 1173023-85-2

GW 583340 dihydrochloride

Cat. No. B1672470
CAS RN: 1173023-85-2
M. Wt: 671 g/mol
InChI Key: WIMITXDBYLKRKB-UHFFFAOYSA-N
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Description

GW 583340 dihydrochloride is a potent dual EGFR/ErbB2 tyrosine kinase inhibitor . It selectively inhibits the growth of human tumor cells overexpressing EGFR and ErbB2 . The IC50 values are 0.01 and 0.014 μM respectively . It has been shown to inhibit tumor growth in vivo by 80% in a murine xenograft model following oral administration .


Molecular Structure Analysis

The chemical name of GW 583340 dihydrochloride is N - [3-Chloro-4- [ (3-fluorophenyl)methoxy]phenyl]-6- [2- [ [ [2- (methylsulfonyl)ethyl]amino]methyl]-4-thiazolyl]-4-quinazolinamine dihydrochloride . Its molecular weight is 671.03 and its formula is C28H25ClFN5O3S2.2HCl .


Physical And Chemical Properties Analysis

GW 583340 dihydrochloride is soluble to 100 mM in DMSO with gentle warming . It should be stored in a desiccated state at +4°C . .

Relevant Papers The paper “Discovery and biological evaluation of potent dual ErbB-2/EGFR tyrosine kinase inhibitors: 6-thiazolylquinazolines” by Gaul et al. in 2003 is a relevant publication that supports the biological activity of GW 583340 dihydrochloride .

Scientific Research Applications

Cancer Research: EGFR/ErbB2 Inhibition

GW 583340 dihydrochloride is a potent inhibitor of EGFR (Epidermal Growth Factor Receptor) and ErbB2 (also known as HER2), which are commonly overexpressed in various human tumors . It has shown efficacy in selectively inhibiting the growth of tumor cells that overexpress these receptors, such as HN5, N87, and BT474 cell lines, with IC50 values of 0.11 μM . This compound could be instrumental in studying the pathways involved in cancer proliferation and developing targeted therapies.

Molecular Biology: Drug Resistance Reversal

In molecular biology, GW 583340 dihydrochloride has been noted to reverse ABCG2- and ABCB1-mediated drug resistance . These proteins contribute to the efflux of drugs from cancer cells, leading to multidrug resistance. By inhibiting these transporters, GW 583340 dihydrochloride can enhance the effectiveness of chemotherapeutic agents.

Pharmacology: Kinase Inhibitor Libraries

Pharmacologically, GW 583340 dihydrochloride is included in kinase inhibitor libraries for high-throughput screening and drug development . Researchers utilize these libraries to identify potential kinase inhibitors that can serve as therapeutic agents for diseases where kinase overactivity is a factor.

Biochemistry: Enzyme Activity Modulation

In biochemistry, GW 583340 dihydrochloride’s role as a dual tyrosine kinase inhibitor allows for the study of enzyme activity modulation . It provides a tool for dissecting signaling pathways and understanding the biochemical basis of diseases related to EGFR and ErbB2.

Medicinal Chemistry: Lead Compound Optimization

In medicinal chemistry, GW 583340 dihydrochloride serves as a lead compound for the optimization of therapeutic agents . Its structure-activity relationship can be studied to design more potent and selective inhibitors with improved pharmacokinetic properties.

Clinical Trials: Therapeutic Efficacy Assessment

Although specific clinical trial data for GW 583340 dihydrochloride was not found, compounds like it are typically subjected to rigorous clinical trials to assess their therapeutic efficacy and safety profile . Such trials are crucial for determining the potential of GW 583340 dihydrochloride as a viable treatment option in clinical settings.

Toxicology: Safety and Risk Assessment

In toxicology, the safety profile and potential risks associated with GW 583340 dihydrochloride are evaluated . Understanding its toxicological impact is essential for ensuring the safe use of this compound in both experimental and therapeutic contexts.

Mechanism of Action

Target of Action

GW 583340 dihydrochloride is a potent dual inhibitor of the tyrosine kinases EGFR (Epidermal Growth Factor Receptor) and ErbB2 . These receptors play crucial roles in cell proliferation and survival, and their overexpression is often associated with various types of cancers .

Mode of Action

GW 583340 dihydrochloride interacts with its targets, EGFR and ErbB2, by binding to their ATP-binding sites, thereby inhibiting their tyrosine kinase activities . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR and ErbB2 by GW 583340 dihydrochloride affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and migration . By inhibiting these pathways, GW 583340 dihydrochloride can suppress tumor growth and induce apoptosis .

Pharmacokinetics

As a small molecule inhibitor, it is expected to have good bioavailability and can be administered orally

Result of Action

The primary result of GW 583340 dihydrochloride’s action is the inhibition of tumor cell growth and the induction of apoptosis . It selectively inhibits the growth of human tumor cells overexpressing EGFR and ErbB2 . In addition, it has been shown to reverse ABCG2- and ABCB1-mediated drug resistance .

Action Environment

The action of GW 583340 dihydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances that interact with EGFR or ErbB2 could potentially affect its efficacy . Additionally, factors such as pH and temperature could influence its stability.

properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClFN5O3S2.2ClH/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18;;/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMITXDBYLKRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl3FN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GW 583340 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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